molecular formula C7H17NO3 B1673966 Hydroxy-PEG2-methylamine CAS No. 282551-10-4

Hydroxy-PEG2-methylamine

Cat. No.: B1673966
CAS No.: 282551-10-4
M. Wt: 163.21 g/mol
InChI Key: OJIGMRILIXVTEA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Hydroxy-PEG2-methylamine plays a significant role in various biochemical reactions. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other biomolecules . This compound interacts with enzymes such as carboxylases and dehydrogenases, forming stable amide linkages that can alter enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of enzymes and receptors involved in these pathways. For example, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The hydroxyl group can form hydrogen bonds with biomolecules, while the methylamine group can form covalent bonds with carboxylic acids, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve cellular function. At high doses, this compound can have toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylases and dehydrogenases, influencing their activity and altering metabolic flux. The compound can also affect metabolite levels by modifying the activity of metabolic enzymes, leading to changes in the concentrations of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its transport within cells .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG2-methylamine can be synthesized through a series of chemical reactions involving polyethylene glycol and methylamine. The hydroxyl group of polyethylene glycol reacts with methylamine under controlled conditions to form the desired compound. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where polyethylene glycol and methylamine are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The compound is then subjected to quality control tests to ensure it meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG2-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other electrophiles. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Condensation Reactions: Carboxylic acids and their derivatives are commonly used.

Major Products Formed

Scientific Research Applications

Hydroxy-PEG2-methylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Hydroxy-PEG2-methylamine can be compared with other PEG derivatives, such as:

This compound is unique due to its specific combination of a hydroxyl group and a methylamine group, which provides versatility in chemical modifications and applications .

Properties

IUPAC Name

2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIGMRILIXVTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[2-(2-Chloro-ethoxy)-ethoxy]-ethanol (2.00 mL, 13.8 mmol) was dissolved in ethanol (14.0 mL). A solution of methylamine in methanol (40%, 14.0 mL, 138 mmol) and sodium iodide (103 mg, 0.67 mmol) were added, and the mixture was stirred at 60° C. for 18 hours and then stirred at 75° C. for seven hours in a nitrogen atmosphere. The reaction solution was concentrated under reduced pressure to give 2-[2-(2-methylamino-ethoxy)-ethoxy]-ethanol as a crude product.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
103 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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